5-[2-(2-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with a complex structure that includes a pyrimidinetrione core and a hydrazono group attached to an ethoxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 2-ethoxyphenylhydrazine with barbituric acid under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrimidinetrione core are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-methoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(2-chlorophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(2-bromophenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-[(2-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring .
Properties
Molecular Formula |
C12H12N4O4 |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
5-[(2-ethoxyphenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-8-6-4-3-5-7(8)15-16-9-10(17)13-12(19)14-11(9)18/h3-6H,2H2,1H3,(H3,13,14,17,18,19) |
InChI Key |
MEVJXCRCQFQTBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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